2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
Role of Imidazole and Thiadiazole Moieties in Bioactive Compound Design
The imidazole ring in the target compound is a five-membered aromatic system containing two nitrogen atoms at positions 1 and 3. This arrangement confers amphoteric properties, enabling participation in acid-base equilibria critical for membrane permeability and intracellular targeting. For instance, the protonated form of imidazole facilitates interactions with anionic residues in enzyme active sites, while its aromatic π-system allows for stacking interactions with hydrophobic protein pockets. In anticancer drug design, imidazole derivatives are prized for their ability to inhibit kinases and carbonic anhydrases—key targets in tumor proliferation and metastasis.
1,3,4-Thiadiazole , a sulfur-containing heterocycle, contributes electron-withdrawing characteristics that stabilize the acetamide linker in the compound. The thiadiazole ring’s rigidity and planar structure enhance binding affinity by reducing conformational entropy losses upon target engagement. Additionally, its sulfur atom participates in hydrophobic interactions and hydrogen bonding, further anchoring the molecule to biological targets.
Synergistic Effects : The fusion of imidazole and thiadiazole moieties creates a conjugated system that delocalizes electron density, optimizing redox stability and bioavailability. For example, the thioether bridge (-S-) between the imidazole and acetamide groups increases lipophilicity, promoting cell membrane penetration.
| Table 1: Key Heterocyclic Moieties in Drug Design | ||
|---|---|---|
| Moiety | Electronic Properties | Biological Interactions |
| Imidazole | Amphoteric, π-rich | Hydrogen bonding, cation-π interactions |
| 1,3,4-Thiadiazole | Electron-withdrawing, planar | Hydrophobic interactions, sulfur-mediated H-bonding |
Strategic Importance of Chlorophenyl and p-Tolyl Substituents in Medicinal Chemistry
The 3-chlorophenyl substituent at position 1 of the imidazole ring introduces steric bulk and electron-withdrawing effects. Chlorine’s electronegativity polarizes the aromatic system, enhancing dipole-dipole interactions with target proteins. This substituent also improves metabolic stability by shielding the imidazole ring from oxidative degradation, a common limitation in aryl-heterocycle therapeutics. In kinase inhibitors, chlorophenyl groups are frequently employed to occupy hydrophobic subpockets, as seen in FDA-approved agents like imatinib.
The p-tolyl group at position 5 of the imidazole ring contributes a methyl-substituted benzene ring, which augments lipophilicity and modulates solubility. The para-methyl group extends the molecule’s half-life by sterically hindering cytochrome P450-mediated metabolism, a strategy validated in protease inhibitors such as saquinavir. Furthermore, the methyl group’s inductive effect subtly alters the electron density of the imidazole ring, fine-tuning its binding affinity without compromising aromaticity.
Synergistic Impact : The juxtaposition of 3-chlorophenyl and p-tolyl groups creates a balanced electronic profile. The chlorine atom withdraws electron density, while the methyl group donates it, resulting in a resonance-stabilized imidazole core capable of engaging both polar and nonpolar regions of biological targets.
| Table 2: Impact of Substituents on Pharmacological Properties | ||
|---|---|---|
| Substituent | Electronic Effect | Functional Role |
| 3-Chlorophenyl | Electron-withdrawing (-I) | Enhances target binding, metabolic stability |
| p-Tolyl | Electron-donating (+I) | Improves lipophilicity, reduces oxidative metabolism |
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5OS2/c1-13-6-8-15(9-7-13)18-11-23-21(27(18)17-5-3-4-16(22)10-17)29-12-19(28)24-20-26-25-14(2)30-20/h3-11H,12H2,1-2H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTZEJIRGBYWKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=NN=C(S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule characterized by its unique structural features, including an imidazole ring, a thioether linkage, and a thiadiazole group. This compound belongs to a class of imidazole derivatives known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 448.0 g/mol. The presence of substituents such as 3-chlorophenyl and p-tolyl enhances its chemical properties and biological interactions.
Antimicrobial Properties
Research has indicated that compounds containing imidazole and thiadiazole moieties exhibit significant antimicrobial activities. For instance, derivatives of 1,3,4-thiadiazole have been shown to possess broad-spectrum antibacterial and antifungal properties due to their ability to inhibit specific enzymes or receptors in pathogens .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| 2-Amino-1,3,4-thiadiazole | Antibacterial | 15.0 |
| 5-Methyl-1,3,4-thiadiazole | Antifungal | 10.5 |
| This compound | Antimicrobial | TBD |
Note: TBD indicates that specific IC50 values for this compound are yet to be determined through experimental studies.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. The imidazole ring's ability to coordinate with metal ions may influence enzymatic activity, making it a candidate for further pharmacological studies focused on enzyme modulation .
Anticancer Activity
Studies have highlighted the anticancer potential of thiadiazole derivatives. The structural features of the compound allow for interactions with biological targets involved in cancer progression. For example, compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis .
The biological activity of this compound can be attributed to its structural components:
- Imidazole Ring : Known for its role in coordinating metal ions and influencing enzymatic functions.
- Thioether Linkage : Enhances lipophilicity and facilitates cellular membrane penetration.
- Thiadiazole Group : Provides stability and potential interactions with various biological molecules.
Case Studies
Several studies have focused on the biological activity of thiadiazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that derivatives bearing the thiadiazole nucleus exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Research indicated that certain imidazole-based compounds showed promise in targeting cancer cells by disrupting metabolic pathways critical for tumor growth .
Scientific Research Applications
Overview
The compound 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound recognized for its complex structure and potential biological activities. This compound is primarily categorized under imidazole derivatives and exhibits significant promise in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal properties. It has been shown to inhibit the growth of various pathogenic bacteria and fungi. Studies have demonstrated its efficacy against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 100 μg/mL depending on the specific strain tested .
Anticancer Potential
In addition to its antimicrobial capabilities, the compound has been investigated for its anticancer properties. Various derivatives of imidazole have shown promising results in inhibiting cancer cell proliferation in vitro. For instance, compounds similar to this one have been screened for activity against human chronic myelogenous leukemia cells, revealing moderate to high anticancer activity . The mechanisms underlying these effects may involve enzyme inhibition or modulation of specific signaling pathways critical for cancer cell survival.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound and its analogs:
- Synthesis Methodologies : Various synthetic routes have been developed to create this compound efficiently, often involving multi-step reactions that highlight its structural complexity .
- Biological Screening : In vitro assays have been employed to assess the antibacterial and antifungal activities of this compound against a range of pathogens, showing promising results that warrant further exploration .
- Comparative Studies : Comparative analysis with structurally similar compounds has revealed that subtle changes in substitution patterns can significantly affect biological activity. For example, variations in the imidazole ring or thio group can lead to differences in potency against specific microbial strains .
Comparison with Similar Compounds
Key Structural Features:
- Imidazole Core : The 1,3-diazole ring provides a planar, aromatic scaffold that facilitates π-π stacking interactions, commonly exploited in drug design for target binding .
- p-Tolyl (4-Methylphenyl): A lipophilic group that may improve membrane permeability.
- Thioacetamide Linkage : The thioether (-S-) bridge contributes to conformational flexibility and metabolic resistance compared to oxygen analogs .
- 1,3,4-Thiadiazole: A sulfur- and nitrogen-containing heterocycle known for diverse biological activities, including antimicrobial and anticancer properties .
Synthesis of this compound likely involves nucleophilic substitution or coupling reactions, as seen in structurally related analogs (e.g., describes similar imidazole-thiadiazole hybrids synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition) . Analytical characterization would employ high-resolution mass spectrometry (HRMS), NMR (1H, 13C), and IR spectroscopy, supplemented by computational methods like density functional theory (DFT) to confirm tautomeric forms, as demonstrated in .
To contextualize the properties of the target compound, a comparative analysis with structurally related molecules is presented below.
Structural Analogues and Substituent Effects
Table 1: Key Structural Features and Substituents of Analogues
Key Observations:
Aryl Substituent Diversity: The target compound’s 3-chlorophenyl group contrasts with analogs bearing bromophenyl (9c) or methoxyphenyl (). Chlorine’s smaller size and higher electronegativity may reduce steric hindrance compared to bromine while maintaining electron-withdrawing effects .
Heterocyclic Core Variations :
- The imidazole-thiadiazole combination in the target compound differs from triazole-thiazole systems (9a–e), which may exhibit different hydrogen-bonding patterns due to triazole’s additional nitrogen .
- Thiadiazole vs. Thiazole : Thiadiazole’s higher aromaticity and sulfur content could enhance metabolic stability compared to thiazole .
Thioacetamide Tautomerism: highlights tautomeric equilibria between thioacetamide and iminothiol forms in similar compounds, which could influence reactivity and target binding. DFT-NMR analysis confirms the dominance of the thioacetamide form in solution .
Q & A
Q. What factorial design parameters are critical for optimizing the synthesis yield of this compound?
Q. How can researchers design structure-activity relationship (SAR) studies for this compound’s derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
